molecular formula C15H21NO3 B11791722 1-(2-(2,5-Dimethoxyphenyl)piperidin-1-yl)ethanone

1-(2-(2,5-Dimethoxyphenyl)piperidin-1-yl)ethanone

Cat. No.: B11791722
M. Wt: 263.33 g/mol
InChI Key: MVGJQKNDXOQGOH-UHFFFAOYSA-N
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Description

1-(2-(2,5-Dimethoxyphenyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H21NO3 It is characterized by the presence of a piperidine ring attached to a 2,5-dimethoxyphenyl group through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,5-Dimethoxyphenyl)piperidin-1-yl)ethanone typically involves the reaction of 2,5-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,5-Dimethoxyphenyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-(2,5-Dimethoxyphenyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2,5-Dimethoxyphenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring and the dimethoxyphenyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(piperidin-1-yl)ethanone
  • 2-Phenyl-1-(piperidin-1-yl)ethanone
  • Ethanone, 1-(2,5-dimethoxyphenyl)-

Uniqueness

1-(2-(2,5-Dimethoxyphenyl)piperidin-1-yl)ethanone is unique due to the presence of both the piperidine ring and the 2,5-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

1-[2-(2,5-dimethoxyphenyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C15H21NO3/c1-11(17)16-9-5-4-6-14(16)13-10-12(18-2)7-8-15(13)19-3/h7-8,10,14H,4-6,9H2,1-3H3

InChI Key

MVGJQKNDXOQGOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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